2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine
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Overview
Description
2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a nitro group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Substitution: The piperidine ring is attached through nucleophilic substitution reactions, where 3,5-dimethylpiperidine reacts with the chlorinated nitropyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and substitution reactions, optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is 2-Amino-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Lacks the piperidine ring, making it less bulky and potentially less selective in biological applications.
6-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness
2-Chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine is unique due to the combination of its chloro, nitro, and piperidine substituents, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-5-9(2)7-15(6-8)11-4-3-10(16(17)18)12(13)14-11/h3-4,8-9H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGPWAZBSWBYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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